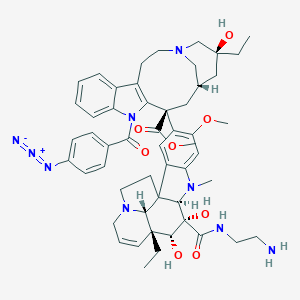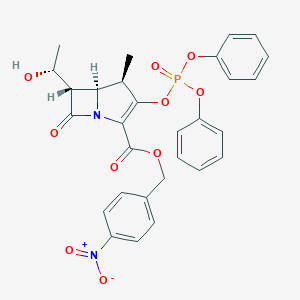
6-Ethylpyrimidine-2,4,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylpyrimidine-2,4,5-triamine, also known as EPT, is a heterocyclic organic compound. It belongs to the class of pyrimidine derivatives and has a molecular formula of C7H10N4. EPT is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been extensively studied for its potential applications in the field of materials science.
Wirkmechanismus
The mechanism of action of 6-Ethylpyrimidine-2,4,5-triamine is not well understood. However, it is believed to act as a nucleophilic agent due to the presence of the amino group on the ethyl side chain. This property makes 6-Ethylpyrimidine-2,4,5-triamine a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Ethylpyrimidine-2,4,5-triamine have not been extensively studied. However, it has been reported to exhibit moderate toxicity towards certain cell lines, such as human hepatoma cells. Further studies are needed to fully understand the potential toxicity and side effects of 6-Ethylpyrimidine-2,4,5-triamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Ethylpyrimidine-2,4,5-triamine in lab experiments is its availability and relatively low cost. It is also a versatile building block that can be used in the synthesis of a wide range of compounds. However, the purity and yield of 6-Ethylpyrimidine-2,4,5-triamine can vary depending on the synthesis method and reaction conditions. This can lead to inconsistent results in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-Ethylpyrimidine-2,4,5-triamine. One potential area of research is the development of new synthesis methods that can improve the yield and purity of 6-Ethylpyrimidine-2,4,5-triamine. Another area of research is the investigation of the potential applications of 6-Ethylpyrimidine-2,4,5-triamine in the field of materials science, such as the synthesis of novel conductive polymers and metal-organic frameworks. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethylpyrimidine-2,4,5-triamine, as well as its potential toxicity and side effects.
Synthesemethoden
6-Ethylpyrimidine-2,4,5-triamine can be synthesized through various methods, including the reaction of ethylamine with 2,4,5-trichloropyrimidine, the reduction of 2,4,5-trichloropyrimidine with sodium borohydride in the presence of ethylamine, and the reaction of ethylamine with 2,4,5-tricyanopyrimidine. The yield and purity of 6-Ethylpyrimidine-2,4,5-triamine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
Wissenschaftliche Forschungsanwendungen
6-Ethylpyrimidine-2,4,5-triamine has been widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as antihypertensive agents, antitumor agents, and herbicides. It has also been investigated for its potential applications in the field of materials science, such as the synthesis of conductive polymers and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
102170-34-3 |
|---|---|
Produktname |
6-Ethylpyrimidine-2,4,5-triamine |
Molekularformel |
C6H11N5 |
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
6-ethylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4(7)5(8)11-6(9)10-3/h2,7H2,1H3,(H4,8,9,10,11) |
InChI-Schlüssel |
ACGYRTGVZFMSLN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)N |
Kanonische SMILES |
CCC1=C(C(=NC(=N1)N)N)N |
Synonyme |
2,4,5-Pyrimidinetriamine, 6-ethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



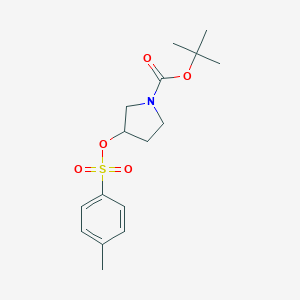
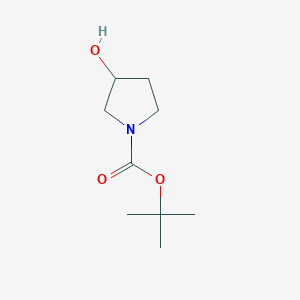

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

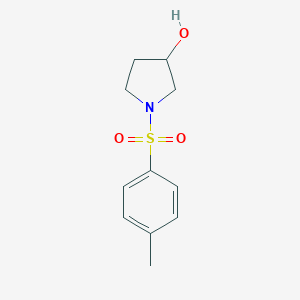
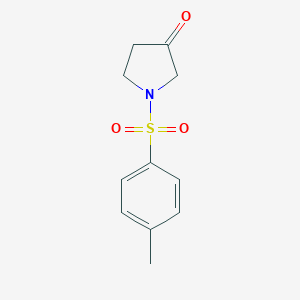

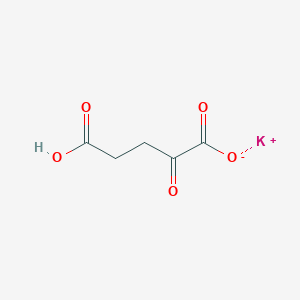

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)

